pentyl nitrite chemical properties and structure
pentyl nitrite chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of Pentyl Nitrite
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of pentyl nitrite, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Pentyl nitrite, systematically known as n-pentyl nitrite, is an organic compound classified as an alkyl nitrite ester.[1] It is the ester of pentyl alcohol and nitrous acid.
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IUPAC Name: pentyl nitrite[2]
Physicochemical Properties
Pentyl nitrite is a yellowish, volatile liquid known for its characteristic strong, fruity odor.[2][5] It is a highly flammable substance that decomposes upon exposure to air, light, or water.[6] Quantitative physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [2][3] |
| Appearance | Clear, yellowish liquid | [2][5] |
| Odor | Peculiar ethereal, fruity odor | [2] |
| Boiling Point | 104 - 106 °C | [2][3][5][6] |
| Melting Point | Approx. -90 °C | [5] |
| Density | 0.866 - 0.882 g/cm³ at 20 °C | [2][3][5] |
| Vapor Pressure | 3.97 mmHg at 25 °C; 65 hPa at 20 °C | [2][3] |
| Water Solubility | Slightly soluble / Insoluble (3.97 g/L) | [2][6][7] |
| Solubility (Other) | Miscible with organic solvents (alcohols, ethers) | [5] |
| Flash Point | -40 °C to 14 °C | [5][6][8] |
| Autoignition Temp. | 205 °C (401 °F) | [3][9] |
| Refractive Index | 1.3851 - 1.3910 at 20 °C | [2][6] |
Experimental Protocols
Synthesis of n-Pentyl Nitrite
Pentyl nitrite is synthesized via the esterification of an alcohol (1-pentanol) with nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric acid.[1][10] The reaction is performed at a low temperature to prevent the decomposition of the unstable nitrous acid and to control the exothermic reaction.
Methodology:
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Reagent Preparation: A solution of sodium nitrite (NaNO₂) in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled to 0 °C in an ice-salt bath.[1][11] A separate mixture of 1-pentanol, concentrated sulfuric acid, and water is prepared and also cooled to 0 °C.[1]
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Reaction: The cooled acidic alcohol mixture is added dropwise to the stirred sodium nitrite solution. The rate of addition is carefully controlled to maintain the reaction temperature at or near 0 °C (±1 °C).[1] This addition typically takes 45-60 minutes.
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Incubation: After the addition is complete, the mixture is allowed to stand for approximately 1.5 hours, during which time sodium sulfate precipitates.[1]
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Separation & Washing: The mixture is filtered to remove the precipitated sodium sulfate. The upper organic layer, containing the crude pentyl nitrite, is separated using a separatory funnel.[1] This crude product is then washed with a solution of sodium bicarbonate and sodium chloride to neutralize any remaining acid.[1]
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Drying & Isolation: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to yield the final product.[1][10]
Figure 2: Experimental workflow for the synthesis of pentyl nitrite.
Analytical Methodology: Headspace Gas Chromatography (GC)
The analysis of volatile alkyl nitrites like pentyl nitrite is commonly performed using headspace gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][12] This technique is ideal for separating volatile components from a complex matrix, such as biological fluids or commercial products.
Methodology:
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Sample Preparation: A sample (e.g., whole blood, urine, or the liquid product itself) is placed in a sealed headspace vial. An internal standard, such as t-butyl alcohol, may be added for quantification.[13]
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Incubation: The vial is heated to a specific temperature (e.g., 55 °C) for a set time (e.g., 15 minutes) to allow volatile compounds, including pentyl nitrite and its corresponding alcohol, to partition into the gas phase (headspace).[13]
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Injection: A heated, gas-tight syringe automatically draws a known volume of the headspace vapor.[13] This vapor is then injected into the GC inlet. A splitless injection mode may be used to maximize the transfer of analytes to the column, especially for trace analysis.[13]
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Chromatographic Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., an Rtx-BAC2 column).[13] Cryogenic oven trapping at the start of the run can be employed to focus the analytes at the head of the column, resulting in sharper peaks.[13]
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Detection: As the separated components elute from the column, they are detected by FID, which provides quantitative data, or by MS, which provides both quantitative data and mass spectra for definitive identification.[8][12]
Mechanism of Action: Vasodilation via Nitric Oxide Signaling
Pentyl nitrite functions primarily as a vasodilator. Its physiological effects are mediated through the release of nitric oxide (NO), a potent signaling molecule.[1][14]
The released NO diffuses from the bloodstream into adjacent vascular smooth muscle cells.[4] Inside these cells, NO activates the enzyme soluble guanylate cyclase (sGC).[3][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][14] The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG).[2] PKG then phosphorylates several downstream targets, leading to a decrease in the intracellular calcium (Ca²⁺) concentration and a reduction in the calcium sensitivity of the contractile machinery.[7][14] This cascade of events results in the relaxation of the smooth muscle, causing vasodilation (widening of blood vessels) and a subsequent drop in blood pressure.[14][15]
Figure 3: Nitric oxide signaling pathway for smooth muscle relaxation.
References
- 1. Pentyl nitrite synthesis - chemicalbook [chemicalbook.com]
- 2. cusabio.com [cusabio.com]
- 3. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. poppersguide.com [poppersguide.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive analysis of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood and urine by headspace capillary GC with cryogenic oven trapping. | Semantic Scholar [semanticscholar.org]
- 14. Video: Nitric Oxide Signaling Pathway [jove.com]
- 15. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
